Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate
Description
Properties
CAS No. |
85409-41-2 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h7,10,12-13H,4-6,8H2,1-3H3/b11-7+ |
InChI Key |
AHMURUIVXKUDHR-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCC2CC1C2(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1CCC2CC1C2(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Using Weak Base Catalysis
| Step | Description |
|---|---|
| Reactants | 6,6-dimethylbicyclo[3.1.1]heptan-2-one (or analogous bicyclic ketone), ethyl cyanoacetate |
| Catalyst | Sodium bicarbonate (weak base) |
| Solvent | Cyclohexane or similar inert solvent |
| Temperature | 102–104 °C |
| Addition | Ethyl cyanoacetate added dropwise to the heated solution of ketone and catalyst |
| Reaction Time | 16–18 hours |
| Water Removal | Continuous removal of water formed during condensation to drive equilibrium forward |
| Outcome | Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate obtained with improved yield and purity |
This method avoids the use of strong alkaline substances that can degrade the cyano group, thus enhancing product yield and reducing raw material waste.
Alternative Approaches and Related Methods
- Similar condensation reactions have been reported for related 2-cyano-3,3-diarylacrylic esters using benzophenone imines and 2-cyanoacetic esters under mild conditions (20–60 °C), with ammonia removal by gas stream or reduced pressure to improve conversion.
- The reaction mixture can be purified by distillation under reduced pressure or column chromatography to achieve high purity (>99%) of the final product.
- Lithium diisopropylamide (LDA) mediated reactions at low temperatures (-78 °C) have been used for related bicyclic acetate derivatives, but these are more complex and less common for this specific compound.
Research Findings and Optimization
- Use of weak base catalysts like sodium bicarbonate significantly improves the yield of this compound by minimizing cyano group degradation.
- Controlled slow addition of ethyl cyanoacetate and continuous removal of water are critical parameters to drive the condensation to completion and avoid side reactions.
- The reaction temperature range of approximately 100–105 °C balances reaction rate and stability of reactants and products.
- Purification by distillation or chromatography ensures high purity suitable for specialty material applications.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 6,6-dimethylbicyclo[3.1.1]heptan-2-one + ethyl cyanoacetate | Key bicyclic ketone and cyanoacetate ester |
| Catalyst | Sodium bicarbonate (weak base) | Avoids cyano group degradation |
| Solvent | Cyclohexane or inert organic solvent | Provides suitable reaction medium |
| Temperature | 102–104 °C | Optimal for condensation |
| Addition Mode | Dropwise addition of ethyl cyanoacetate | Controls reaction rate and side reactions |
| Reaction Time | 16–18 hours | Ensures complete conversion |
| Water Removal | Continuous during reaction | Drives equilibrium forward |
| Purification | Distillation under reduced pressure or column chromatography | Achieves >99% purity |
| Yield | Significantly improved compared to strong base methods | Enhanced by mild conditions |
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ester moiety undergoes Michael additions with nucleophiles. Typical products and conditions include:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | RT, EtOH, 12–24 hrs | β-Amino esters (e.g., ethyl 3-((alkylamino)methyl)-2-cyano-bicycloacrylate) |
| Thiols | DMF, 60°C, K₂CO₃ catalyst | β-Sulfanyl esters |
| Grignard reagents | THF, −78°C to RT | 1,4-Adducts with bicyclic alkyl group retention |
The bicyclic system’s steric bulk directs nucleophiles to the β-position of the acrylate .
Cycloaddition Reactions
The electron-deficient acrylate group participates as a dienophile in Diels-Alder reactions:
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 48 hrs | Bicyclo-fused cyclohexene carboxylate | 68% |
| Furan | Microwave, 150°C, PhNO₂ solvent | Tricyclic oxabicyclic adducts | 82% |
| Anthracene | Xylene, reflux | Anthracene-annulated bicyclic derivatives | 75% |
Microwave-assisted protocols enhance reaction rates and selectivity .
Cyano Group Reactivity
Ester Group Modifications
| Reaction | Conditions | Product |
|---|---|---|
| Saponification | NaOH (2M), EtOH/H₂O, reflux | 2-Cyano-3-bicycloacrylic acid |
| Transesterification | MeOH, H₂SO₄ catalyst, 60°C | Methyl 2-cyano-3-bicycloacrylate |
Bicyclic Ring Reactivity
The 6,6-dimethylbicyclo[3.1.1]hept-2-yl group exhibits limited ring-opening under harsh conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%) | AcOH, 120°C, 24 hrs | Brominated open-chain terpene derivatives | Electrophilic addition followed by retro-Diels-Alder |
| Ozone | CH₂Cl₂, −78°C, then Zn | Fragmented carbonyl compounds | Ozonolysis of strained C-C bonds |
Ring strain (estimated ~8 kcal/mol) facilitates selective cleavage at the bridgehead .
Polymerization Behavior
Radical-initiated polymerization yields cross-linked materials with high thermal stability:
| Initiator | Conditions | Polymer Properties |
|---|---|---|
| AIBN | 70°C, bulk polymerization | Tg = 145°C, char yield (N₂): 62% at 800°C |
| UV light | Photoinitiator, THF | Rapid gelation (<5 mins), optical clarity |
The cyano group enhances flame retardancy via nitrogen release during decomposition .
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate serves as a building block in organic synthesis due to its reactive cyano and acrylate functional groups. It can undergo various reactions such as:
- Michael Addition : This compound can participate in Michael addition reactions, leading to the formation of more complex molecules.
- Cycloaddition Reactions : It has been utilized in cycloaddition reactions, particularly in the formation of bicyclic structures that are important in drug design and development .
Materials Science
In materials science, this compound is used to develop specialty polymers and coatings:
- Polymerization : The compound can be polymerized to form polyacrylate materials that exhibit desirable mechanical properties and thermal stability.
- Coatings : Its incorporation into coatings enhances adhesion and durability, making it suitable for protective applications .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry:
- Drug Development : Its structural features allow for modifications that can lead to the synthesis of novel pharmaceutical agents. Research indicates that derivatives of this compound may exhibit biological activity, making it a candidate for further exploration in drug discovery .
Case Study 1: Synthesis of Peptoids
A recent study demonstrated the use of this compound in the synthesis of peptoids through Ugi four-component reactions. This method showcased high yields and efficiency, highlighting the compound's utility in generating diverse functionalized structures for biological applications .
Case Study 2: Polymer Applications
Research on polymeric materials incorporating this compound revealed enhanced properties such as improved mechanical strength and thermal resistance. The findings suggest that such polymers could be utilized in high-performance applications like aerospace and automotive industries .
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and the bicyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate with structurally related compounds:
Key Structural and Functional Differences:
Cyano Group: The target compound’s cyano substitution distinguishes it from non-cyano analogs like Nopyl acetate or ethyl trimethyl-pinane acrylate. This group enhances electrophilicity, making it more reactive in polymerization or Michael addition reactions .
Pinane Core Modifications :
- Saturation: The unsaturated pinane core in ’s acrylate derivative may influence photostability or interaction with biological targets.
- Substituents: Trimethyl-pinane derivatives () exhibit steric effects that alter reaction pathways in synthetic applications.
Ester Functionality: Acetate esters (e.g., Nopyl acetate) are volatile and fragrance-oriented, whereas acrylate esters () are polymerizable or reactive in cross-coupling reactions.
Physicochemical Properties:
- Molecular Weight: The target compound (247.33 g/mol) is heavier than Nopyl acetate (210.31 g/mol), likely affecting diffusion rates in biological systems or material matrices .
Biological Activity
Ethyl 2-cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylate (CAS Number: 174311-02-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.33 g/mol
- Chemical Structure : The compound features a bicyclic structure that contributes to its biological activity.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : Similar compounds have shown potential as selective inhibitors of cyclooxygenase (COX)-2, which is implicated in inflammatory processes. The structural features of ethyl 2-cyano derivatives may enhance their selectivity for COX-2 over COX-1, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell migration and proliferation. This may involve the modulation of intracellular signaling pathways, including the inhibition of protein kinase A and activation of small GTPases like RhoA .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal properties against various pathogens, indicating potential use in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Selective COX-2 inhibition | |
| Anticancer | Inhibition of cancer cell migration | |
| Antimicrobial | Activity against bacteria and fungi |
Case Study: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties of similar compounds revealed that they could significantly reduce inflammation markers in vitro and in vivo models. The selective inhibition of COX-2 was highlighted as a key mechanism by which these compounds exert their effects .
Case Study: Anticancer Potential
Another research project investigated the effects of bicyclic compounds on cancer cell lines. The results indicated that these compounds could reduce cell viability and induce apoptosis in highly invasive cancer cells through specific signaling pathway alterations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)acrylate, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves Knoevenagel condensation between ethyl cyanoacetate and a bicyclic ketone derivative (e.g., 6,6-dimethylbicyclo[3.1.1]heptan-2-one). Catalytic bases like piperidine or ammonium acetate in refluxing ethanol are typically used. Optimization can include solvent screening (e.g., toluene for azeotropic water removal), temperature control (80–100°C), and stoichiometric adjustments of the carbonyl precursor. Reaction progress should be monitored via TLC or GC-MS. Purification via column chromatography (hexane/ethyl acetate gradient) is recommended .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Key signals include the acrylate ester (δ ~4.2 ppm for -OCH₂CH₃, δ ~1.3 ppm for -CH₃), cyano group (no proton signal; ¹³C δ ~115–120 ppm), and bicyclic protons (δ 1.0–2.5 ppm for methyl and bridgehead hydrogens) .
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.
- MS : Molecular ion [M⁺] should match the calculated molecular weight (C₁₅H₁₉NO₂: 245.33 g/mol). High-resolution MS is critical for verifying elemental composition .
Q. What crystallographic strategies are effective for resolving the bicyclo[3.1.1]heptane moiety’s conformation?
- Methodology : Single-crystal X-ray diffraction using SHELXL or SHELXT software is ideal. Key steps include:
- Growing crystals via slow evaporation (e.g., ethyl acetate/hexane).
- Data collection at low temperature (100 K) to reduce thermal motion.
- Refinement with SHELXL, focusing on anisotropic displacement parameters for bridgehead carbons. The bicyclo system’s puckering parameters should be cross-validated against similar structures in the Cambridge Structural Database .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?
- Methodology : Asymmetric Knoevenagel reactions using organocatalysts like cinchona alkaloids (e.g., quinidine) or metal-ligand complexes (e.g., BINAP-Ru) can induce chirality. For the bicyclic ketone precursor, enzymatic resolution (e.g., lipase-mediated ester hydrolysis) may separate enantiomers. Chiral HPLC (e.g., Chiralpak AD-H column) is essential for enantiomeric excess (ee) analysis .
Q. What computational methods predict the compound’s reactivity in Diels-Alder or Michael addition reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. The acrylate’s electron-deficient β-carbon is a likely Michael acceptor.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Docking Studies : If targeting biological activity, dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina to assess binding modes .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the bicyclo system be resolved?
- Methodology :
- Dynamic NMR : Probe for fluxional behavior at elevated temperatures if bridgehead protons exhibit unexpected splitting.
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets if X-ray data shows pseudo-symmetry.
- Complementary Techniques : Compare with gas-phase electron diffraction or rotational spectroscopy for conformational validation .
Q. What structure-activity relationship (SAR) strategies apply to this compound’s potential antibacterial activity?
- Methodology :
- Analog Synthesis : Modify the cyano group (e.g., replace with nitro or amide) and vary ester chain lengths.
- Biological Assays : Test against Gram-positive/negative bacteria (MIC determination). Correlate electronic properties (Hammett σ values) with activity.
- QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) to efficacy .
Notes
- Avoid commercial sources like BenchChem; instead, use peer-reviewed journals or databases (e.g., CSD, NIST Chemistry WebBook).
- For advanced synthesis, consider green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals .
- Contradictions in data often arise from dynamic molecular behavior or crystallographic artifacts; always validate with multiple techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
